4-Bromo-6-methyl-1H-indazole

描述

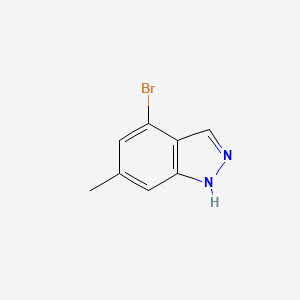

4-Bromo-6-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the fourth position and a methyl group at the sixth position on the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-3-nitrotoluene with isopropenylmagnesium bromide, followed by a Bartoli reaction to yield the desired indazole derivative . Another approach involves the condensation of o-fluorobenzaldehydes with hydrazine, followed by selective activation and intramolecular cyclization .

Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions due to their efficiency and high yields. For instance, a Cu(OAc)2-catalyzed synthesis using 2-(methylamino)benzonitrile and an organometallic reagent under an oxygen atmosphere can produce the compound in good to excellent yields .

化学反应分析

Types of Reactions: 4-Bromo-6-methyl-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride

Major Products Formed:

- Substituted indazole derivatives with various functional groups.

- Oxidized or reduced forms of the original compound.

- Cyclized products with additional ring structures .

科学研究应用

Pharmaceutical Development

Anticancer Agents

4-Bromo-6-methyl-1H-indazole serves as a crucial intermediate in the synthesis of several pharmaceuticals aimed at treating cancer. Research has demonstrated its potential as an inhibitor of key enzymes involved in tumor growth. For example, derivatives of indazole have been synthesized and evaluated for their inhibitory effects on Polo-like kinase 4 (PLK4), with some compounds showing nanomolar activity against cancer cell lines .

Mechanism of Action

The compound interacts with various cellular pathways, inhibiting cell proliferation by targeting specific kinases such as Pim kinases and fibroblast growth factor receptors (FGFRs). Studies have indicated that certain derivatives exhibit potent inhibitory activity against these targets, highlighting their potential as therapeutic agents in oncology .

Biochemical Research

Enzyme Interaction Studies

In biochemical research, this compound is utilized to investigate the mechanisms of action of enzymes and receptors. It has been shown to inhibit cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain, making it a candidate for developing anti-inflammatory drugs.

Drug Discovery

The compound's ability to modulate enzyme activity makes it valuable in drug discovery efforts. For instance, studies have identified its derivatives as effective inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion. Some derivatives demonstrated significant IDO1 inhibitory activity with IC50 values as low as 5.3 μM .

Material Science

Novel Materials Development

Research into the electronic properties of this compound suggests its potential application in material science. The compound can be used to create materials with unique electronic characteristics, which may be advantageous in the development of electronic devices .

Agricultural Chemistry

Agrochemical Formulation

In agricultural chemistry, this compound is explored for its role in formulating agrochemicals. It contributes to developing more effective pesticides and herbicides by enhancing the efficacy and selectivity of these chemicals against target pests while minimizing environmental impact .

Analytical Chemistry

Reference Standards

In analytical chemistry, this compound is employed as a reference standard in various analytical methods. This application ensures the accuracy and reliability of results obtained from chromatographic techniques and other analytical procedures .

Data Table: Applications Overview

Case Studies

Several studies have highlighted the effectiveness of this compound derivatives:

- Cancer Therapy : A study reported that specific indazole derivatives displayed strong inhibitory effects on FGFRs, with IC50 values under 70 nM, indicating their potential use in targeted cancer therapies .

- Inflammation Reduction : Research demonstrated that compounds derived from this indazole effectively inhibited COX-2 activity, suggesting their utility in developing anti-inflammatory medications.

作用机制

The mechanism of action of 4-Bromo-6-methyl-1H-indazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromine and methyl groups play crucial roles in its binding affinity and specificity .

相似化合物的比较

- 4-Bromo-1H-indazole

- 6-Methyl-1H-indazole

- 4-Chloro-6-methyl-1H-indazole

Comparison: 4-Bromo-6-methyl-1H-indazole is unique due to the combined presence of both bromine and methyl groups, which confer distinct chemical and biological properties. Compared to 4-Bromo-1H-indazole, the methyl group in the 6-position enhances its lipophilicity and potentially its biological activity. Similarly, compared to 6-Methyl-1H-indazole, the bromine atom adds to its reactivity and potential as a synthetic intermediate .

生物活性

4-Bromo-6-methyl-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the presence of both bromine and methyl groups, which influence its chemical reactivity and biological properties. Its molecular formula is , with a molecular weight of approximately 214.06 g/mol. The unique structure allows for interactions with various biological targets, making it a valuable compound in drug development.

The biological activity of this compound is attributed to its interaction with multiple biochemical pathways:

- Enzyme Inhibition : It has been shown to inhibit key enzymes such as phosphoinositide 3-kinase (PI3K) and various protein kinases, which are crucial in cell signaling pathways related to growth and survival .

- Cell Signaling Modulation : The compound influences cellular processes by modulating pathways such as the PI3K/Akt signaling pathway, which plays a vital role in cell proliferation and apoptosis .

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Activity : Research indicates that this compound can inhibit cancer cell proliferation and induce apoptosis. For instance, studies have demonstrated significant inhibitory effects against various cancer cell lines .

- Anti-inflammatory Properties : The compound has shown potential in inhibiting inflammatory pathways, particularly through the inhibition of enzymes involved in the arachidonic acid pathway, such as 5-lipoxygenase .

- Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating its potential as a treatment for bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Studies : A study highlighted that derivatives of indazole exhibited significant anticancer properties, with this compound showing promising results against specific cancer cell lines .

- Anti-inflammatory Research : Another study investigated the anti-inflammatory effects of indazole derivatives, noting that compounds similar to this compound effectively inhibited inflammatory responses in vitro .

- Antimicrobial Activity : Research demonstrated that derivatives of this compound displayed bactericidal activity against Staphylococcus aureus and Enterococcus species, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .

Comparison with Similar Compounds

A comparative analysis highlights the unique properties of this compound against other indazole derivatives:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 4-Bromo-1H-indazole | Moderate | Low | Low |

| 6-Methyl-1H-indazole | Low | Moderate | Moderate |

This table illustrates that while all compounds possess some level of biological activity, this compound stands out due to its combined anticancer and anti-inflammatory properties.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-6-methyl-1H-indazole, and how can reaction conditions be systematically optimized?

- Methodology : The synthesis of brominated indazoles often involves nucleophilic substitution or transition-metal-catalyzed reactions. For example, refluxing intermediates in methanol with acetic acid under controlled heating (e.g., 9 hours at 80°C) can improve yield and purity, as demonstrated in analogous bromoindazole syntheses . Optimization should include solvent selection (polar aprotic vs. protic), catalyst screening (e.g., Pd for cross-coupling), and monitoring via TLC/HPLC. Purification via recrystallization (ethanol/water systems) is recommended to isolate high-purity crystals .

Q. How can the crystal structure of this compound be determined, and what software tools are essential for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXTL (for data processing) and SHELXL (for refinement) to solve the structure . Preprocessing with WinGX provides a graphical interface for data integration and space group determination . For visualization, ORTEP-3 generates thermal ellipsoid plots to assess atomic displacement parameters . Ensure data resolution <1.0 Å and R-factor convergence below 5% for reliable results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?

- Methodology : Introduce substituents at the indazole core (e.g., aryl groups at N1 or C3) to modulate electronic and steric effects. Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs). Validate via in vitro assays (e.g., enzyme inhibition or cell viability tests). Comparative analysis with analogs like 6-Bromo-1H-indazol-4-amine can highlight critical functional groups .

Q. What strategies resolve contradictions in crystallographic data, such as discrepancies in bond lengths or angles for brominated indazoles?

- Methodology : Apply Cremer-Pople puckering parameters to quantify non-planar distortions in the indazole ring . Use SHELXL's restraints (e.g., DFIX, FLAT) to refine problematic geometries. Cross-validate with DFT calculations (e.g., Gaussian09) to compare experimental vs. theoretical bond metrics. Contradictions may arise from thermal motion or disorder—address via low-temperature data collection or twinning corrections .

Q. How does the conformational flexibility of this compound influence its reactivity in cross-coupling reactions?

- Methodology : Analyze puckering amplitudes (e.g., q₂, q₃) using Cremer-Pole coordinates to quantify ring distortion . Correlate with Suzuki-Miyaura coupling efficiency: planar conformations may enhance Pd-catalyst accessibility. Test under varying conditions (e.g., microwave vs. conventional heating) to assess kinetic vs. thermodynamic control .

Q. What are the best practices for comparative studies between this compound and its structural analogs (e.g., 6-Bromo-1H-indazole or 4-Bromoindole)?

- Methodology : Perform systematic crystallographic and spectroscopic comparisons. Use Hirshfeld surface analysis (CrystalExplorer) to evaluate intermolecular interactions (e.g., Br⋯π vs. methyl-π contacts) . Pair with computational studies (MD simulations) to assess solubility and bioavailability differences. Note that bromine's electronegativity may alter π-stacking vs. hydrogen-bonding propensities .

Q. Data Analysis & Validation

Q. How should researchers handle conflicting spectroscopic data (e.g., NMR shifts) for this compound derivatives?

- Methodology : Reconcile discrepancies by verifying solvent effects (DMSO vs. CDCl₃) and concentration dependencies. Use 2D NMR (HSQC, HMBC) to confirm connectivity. Cross-reference with calculated NMR shifts (GIAO method in Gaussian) . For ambiguous peaks, consider dynamic effects (e.g., rotamers) and acquire variable-temperature NMR .

Q. What quality control metrics are critical for ensuring reproducibility in synthetic batches?

- Methodology : Enforce strict purity thresholds (>98% via HPLC) and elemental analysis (C, H, N within ±0.4% of theoretical values) . Use DSC (differential scanning calorimetry) to confirm melting points and detect polymorphs. Batch-to-batch consistency can be validated via PXRD to ensure identical crystalline phases .

属性

IUPAC Name |

4-bromo-6-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLOLHQWIPXVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NN2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646496 | |

| Record name | 4-Bromo-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-94-8 | |

| Record name | 4-Bromo-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。